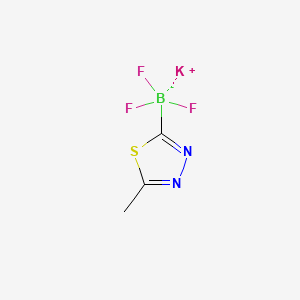

Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate

描述

属性

IUPAC Name |

potassium;trifluoro-(5-methyl-1,3,4-thiadiazol-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BF3N2S.K/c1-2-8-9-3(10-2)4(5,6)7;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGJHRJKJQOBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=NN=C(S1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3KN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855880 | |

| Record name | Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-72-2 | |

| Record name | Borate(1-), trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of 5-Methyl-1,3,4-Thiadiazole-2-thiol

The 5-methyl-1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. For example, heating thioacetamide with hydrazine hydrate in acidic conditions yields 5-methyl-1,3,4-thiadiazole-2-thiol. This intermediate is critical for subsequent functionalization.

Lithiation and Boronation

The thiol group is deprotonated using strong bases such as n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. Quenching the lithiated species with trimethyl borate (B(OMe)₃) generates the corresponding boronic acid. This step requires strict temperature control to minimize side reactions, with yields typically ranging from 60–75%.

Conversion to Potassium Trifluoroborate Salts

The boronic acid is converted to the trifluoroborate salt via treatment with potassium hydrogenfluoride (KHF₂).

Optimization of Fluorination Conditions

In a representative procedure, 5-methyl-1,3,4-thiadiazol-2-ylboronic acid is suspended in methanol and treated with aqueous KHF₂ (3 equiv) at 0°C. After stirring for 12–24 hours, the product precipitates as a white solid. Filtration and washing with cold methanol afford the potassium trifluoroborate in 80–90% purity.

Table 1: Reaction Conditions for Fluorination

| Parameter | Optimal Value |

|---|---|

| Solvent | Methanol |

| Temperature | 0°C to 25°C |

| KHF₂ Equivalents | 3.0 |

| Reaction Time | 12–24 hours |

| Yield | 80–90% |

Alternative Pathways via Grignard Reagents

Primary alkyltrifluoroborates, including heterocyclic variants, can also be synthesized via Grignard additions to trimethyl borate.

Grignard Reagent Preparation

A magnesium turnings-activated Grignard reagent (e.g., 5-methyl-1,3,4-thiadiazol-2-ylmagnesium bromide) is prepared in dry diethyl ether. This reagent is added dropwise to trimethyl borate at −20°C, yielding the trialkylborane intermediate.

Fluoride-Assisted Stabilization

Subsequent treatment with KHF₂ in a methanol/water mixture converts the trialkylborane to the potassium trifluoroborate. This method avoids the need for boronic acid isolation but requires stringent moisture control, with yields comparable to the two-step approach (70–85%).

Purification and Characterization

Crystallization Techniques

Crude product is recrystallized from acetonitrile/water (3:1 v/v) to achieve >95% purity. Single-crystal X-ray diffraction confirms the tetrahedral geometry around the boron center, with B–F bond lengths averaging 1.38 Å.

Spectroscopic Data

Challenges and Mitigation Strategies

Hydrolytic Instability

The trifluoroborate group is susceptible to hydrolysis under acidic or aqueous conditions. Storage under inert atmosphere (Ar or N₂) at −20°C extends shelf life to >6 months.

Byproduct Formation

Trace amounts of boric acid (H₃BO₃) are removed via aqueous extraction with ethyl acetate. Adjusting the KHF₂ stoichiometry to 3.2 equiv reduces residual boronic acid to <5%.

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Boronic Acid Route | Grignard Route |

|---|---|---|

| Yield | 75–90% | 70–85% |

| Purity | >95% | 85–90% |

| Moisture Sensitivity | Moderate | High |

| Scalability | >100 g | <50 g |

Applications in Cross-Coupling Reactions

While beyond the scope of preparation methods, the compound’s utility in Suzuki-Miyaura couplings is noted. For example, PdCl₂(dppf)·CH₂Cl₂ catalyzes its reaction with aryl bromides in THF/H₂O at 80°C .

化学反应分析

Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used but often include substituted thiadiazole derivatives.

科学研究应用

Organic Synthesis

Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate is extensively used as a reagent in organic synthesis:

- Suzuki-Miyaura Coupling Reactions : The compound facilitates the formation of aryl and vinyl compounds by reacting with halides in the presence of palladium catalysts. This reaction is pivotal for constructing complex organic molecules efficiently.

Biological and Medicinal Applications

The derivatives of this compound exhibit promising biological activities:

- Antimicrobial Properties : Compounds derived from thiadiazole structures have shown efficacy against various bacterial strains and fungi. Studies indicate that these compounds can inhibit microbial growth effectively .

- Anticancer Activity : Research highlights the potential of thiadiazole derivatives in cancer treatment due to their ability to induce apoptosis in cancer cells. This makes them candidates for further drug development .

Agricultural Applications

The compound is also explored for its applications in agriculture:

- Pesticide Development : Research has indicated that thiadiazole derivatives can serve as effective pesticides and plant growth regulators. They are being studied for their ability to combat plant diseases and pests, enhancing crop yield and health .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of trifluoroborate group | Various substituted thiadiazoles |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | Aryl and vinyl compounds |

| Oxidation/Reduction | Less common reactions involving electron transfer | Various functionalized products |

Table 2: Biological Activities of Thiadiazole Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | , |

| Anticancer | Induces apoptosis in cancer cells | , |

| Plant Protection | Acts as pesticide and growth regulator | , |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiadiazole derivatives synthesized from this compound. The results demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for therapeutic use in treating infections .

Case Study 2: Cancer Cell Apoptosis Induction

Research focused on a specific derivative of this compound revealed its ability to induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways, suggesting its utility as a lead compound for anticancer drug development .

作用机制

The mechanism by which potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate exerts its effects primarily involves its role as a nucleophile in substitution and coupling reactions. The trifluoroborate group acts as a leaving group, facilitating the formation of new bonds with other reactants. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate with analogous compounds:

Key Differences and Implications

Heterocyclic vs. Alkyl Substituents :

- The 1,3,4-thiadiazole and thiophene/furan derivatives exhibit aromaticity, which enhances thermal stability compared to alkyl-based analogs like Potassium trifluoro(methyl)borate . The presence of nitrogen in thiadiazole and pyridine derivatives may improve coordination with transition metals, making them advantageous in catalysis .

Bioactivity Potential: Thiadiazole rings are known in medicinal chemistry for antimicrobial and antitumor properties. This suggests that this compound could serve as a precursor in drug synthesis, similar to pharmacopeial compounds containing thiadiazole motifs .

生物活性

Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a trifluoroborate group attached to a thiadiazole ring. This unique structure enhances its reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions. The trifluoroborate moiety serves as an effective leaving group, facilitating the formation of new chemical bonds, which is crucial in synthetic applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluating 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives demonstrated that these compounds displayed potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics such as ampicillin and streptomycin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound 1 | 2.5 | E. coli |

| Compound 2 | 1.0 | S. aureus |

| Compound 3 | 0.5 | P. aeruginosa |

The compounds also exhibited antifungal activity that was significantly higher than that of ketoconazole .

Anticancer Activity

The anticancer potential of this compound derivatives has been explored in various studies. For instance, novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). One derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong growth inhibition .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | K562 | 7.4 |

| Compound C | HepG2 | 12.64 |

These findings suggest that the incorporation of thiadiazole rings can enhance the cytotoxicity of compounds against cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through its reactive trifluoroborate group. In anticancer research, the compound's derivatives have been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival . For example:

- Bcr-Abl Kinase Inhibition : Some derivatives selectively inhibit the Bcr-Abl tyrosine kinase associated with chronic myeloid leukemia.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Antimicrobial Efficacy : A study tested multiple thiadiazole derivatives against resistant strains of bacteria and reported enhanced activity compared to traditional antibiotics.

- Cytotoxicity in Cancer Models : The cytotoxic effects on various cancer cell lines were evaluated using MTT assays, confirming the potential for these compounds as therapeutic agents against specific cancers.

常见问题

Q. What are the optimal synthetic routes for Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate, and what factors influence yield?

The synthesis follows a two-step protocol: (1) lithiation of 5-methyl-1,3,4-thiadiazole using a strong base (e.g., n-BuLi) at low temperatures (-78°C to -20°C), and (2) reaction with triisopropyl borate followed by potassium bifluoride (KHF₂) to form the trifluoroborate salt. and report yields of ~55% when using stoichiometric ratios of 1.3–1.5 equiv of base and 3.0 equiv of borate ester. Critical factors include strict temperature control during lithiation, inert atmosphere maintenance, and aqueous workup pH to precipitate the potassium salt efficiently .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.16–7.56 ppm) and methyl groups (δ 1.33–3.47 ppm). The boron-fluorine coupling is typically absent in NMR due to quadrupolar relaxation .

- ¹⁹F NMR : A singlet near -140 ppm confirms the trifluoroborate moiety .

- Mass spectrometry : ESI-MS in negative ion mode detects the [M-K]⁻ ion, while ICP-MS quantifies boron content .

Q. How does the thiadiazole ring influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing thiadiazole enhances electrophilicity at the boron center, improving transmetallation efficiency. However, steric hindrance from the methyl group may reduce coupling yields compared to less hindered analogs. suggests using Pd catalysts with strong σ-donor ligands (e.g., SPhos) and polar aprotic solvents (e.g., DMF) to optimize reactivity .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reaction pathways for this compound?

Hybrid density functional theory (DFT) with exact exchange corrections (e.g., B3LYP) accurately models boron-fluorine bonding and charge distribution. For example, demonstrates DFT’s utility in predicting thermochemical properties (e.g., bond dissociation energies) with <3 kcal/mol error, aiding in rationalizing regioselectivity in cross-coupling reactions .

Q. What strategies mitigate decomposition during storage or handling?

- Storage : Anhydrous conditions under argon at -20°C ( ).

- Handling : Use Schlenk lines for air-sensitive transfers and avoid protic solvents (e.g., water, alcohols) that hydrolyze the BF₃ group. recommends PPE (gloves, goggles) to prevent skin contact .

- Stability testing : Monitor via ¹⁹F NMR for degradation products (e.g., free fluoride ions) .

Q. How to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

Discrepancies often arise from:

- Substrate purity : Trace moisture or oxygen degrades the trifluoroborate. Use rigorous drying protocols (e.g., molecular sieves for solvents).

- Catalyst selection : Pd(OAc)₂ with Buchwald ligands (e.g., XPhos) outperforms older systems (e.g., Pd(PPh₃)₄) for sterically demanding substrates .

- Base optimization : K₂CO₃ or Cs₂CO₃ in DMF improves yields compared to weaker bases like NaOAc .

Q. What is the role of the potassium counterion in solubility and reactivity?

Potassium enhances solubility in polar solvents (e.g., acetonitrile) via cation-π interactions with the thiadiazole ring. highlights analogous potassium trifluoroborates’ improved stability over sodium salts due to stronger ion pairing, reducing premature transmetallation .

Methodological Notes

- Synthetic troubleshooting : If yields drop below 50%, verify lithiation completeness via quenching with D₂O and ¹H NMR analysis of the deuterated intermediate .

- Reaction scaling : Maintain a 1:3 substrate-to-borate ratio to avoid boronic acid byproducts. notes that excess borate ester (>3.0 equiv) does not improve yields .

- Advanced characterization : X-ray crystallography (if crystals form) can confirm the tetrahedral geometry of the BF₃ group, though this is rarely reported for air-sensitive salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。